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Hepoxilin B-d11

Cat. No.: B1154464
M. Wt: 347.53
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Description

Historical Perspectives and Discovery of Hepoxilins

The discovery of hepoxilins dates back to the mid-1980s. nih.gov The name "hepoxilin" was first used to describe epoxyalcohol derivatives of 12S-hydroperoxyeicosatetraenoic acid (12S-HPETE), a product of arachidonic acid metabolism. nih.gov The name is a portmanteau, with "hepox" signifying the characteristic hydroxy-epoxy structure and "ilin" referencing their initial, though not fully confirmed, role as insulin (B600854) secretagogues. nih.govnih.gov In 1984, researchers C.R. Pace-Asciak and J.M. Martin first identified Hepoxilin A3 (HxA3) and Hepoxilin B3 (HxB3) and demonstrated their biological activity in stimulating insulin secretion from pancreatic islets of Langerhans. nih.govwikipedia.org These compounds are formed through the 12-lipoxygenase pathway of the arachidonic acid cascade. nih.govportlandpress.com Although initially linked to insulin release, subsequent research has revealed their involvement in a variety of physiological processes, including inflammation and cell volume regulation. nih.govpnas.orgresearchgate.net

Classification and Isomeric Forms of Hepoxilins in Research Context

Hepoxilins are structurally classified into two main series, A and B, based on the relative positions of the hydroxyl and epoxide groups on the fatty acid chain. nih.gov These are formed as metabolic intermediates from polyunsaturated fatty acids (PUFAs). wikipedia.orgebi.ac.uk While enzymatic synthesis from 12S-HPETE is stereoselective, non-enzymatic formation results in a mixture of isomers. nih.govnih.gov

Interactive Table: Key Characteristics of Hepoxilin Series
FeatureHepoxilin A (HxA) SeriesHepoxilin B (HxB) Series
Structural Feature The hydroxyl (-OH) group is separated from the epoxide group by a double bond (allylic epoxide). nih.govThe hydroxyl (-OH) group is located adjacent to the epoxide group. nih.gov
Chemical Stability More readily hydrolyzed under mild acidic conditions. nih.govMore stable to mild acid hydrolysis compared to HxA. nih.gov
Primary Precursor Formed from 12(S)-hydroperoxy eicosatetraenoic acid (12S-HPETE). nih.govFormed from 12(S)-hydroperoxy eicosatetraenoic acid (12S-HPETE). nih.gov

The Hepoxilin A (HxA) series is characterized by a molecular structure where the hydroxyl group and the epoxide group are separated by a double bond. nih.gov This arrangement defines them as allylic epoxides. nih.gov HxA3, a primary member of this series, is derived from arachidonic acid and features cis double bonds at the 5th and 14th carbon positions and a trans double bond at the 9th position. nih.gov The epoxide is located at the 11,12 position. nih.gov Members of the HxA series, particularly HxA3, have been shown to be potent in mobilizing intracellular calcium in human neutrophils. pnas.orgiiarjournals.org

Deuterated compounds, such as Hepoxilin B-d11, are indispensable tools in modern analytical research, particularly in the field of lipidomics. vulcanchem.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron. Its increased mass compared to hydrogen is the key to its utility in research.

The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry (MS). vulcanchem.com In these methodologies, a known quantity of the deuterated standard is added to a biological sample before extraction and analysis. nih.gov Because deuterated compounds are chemically and physically almost identical to their non-deuterated (endogenous) counterparts, they behave similarly during sample preparation and chromatographic separation. vulcanchem.com

However, due to the difference in molecular weight, the deuterated standard can be clearly distinguished from the natural compound by the mass spectrometer. vulcanchem.com This allows researchers to correct for any loss of analyte during sample processing and to account for variations in instrument response. The use of a stable isotope-labeled internal standard like this compound enables highly accurate and precise quantification of the endogenous levels of Hepoxilin B in complex biological matrices. vulcanchem.comnih.gov This precision is crucial for understanding the subtle changes in lipid mediator profiles associated with various physiological and pathological states. vulcanchem.com

Position within the Eicosanoid and Oxylipin Lipid Mediator Family Research

Hepoxilins are members of the broader classes of lipid mediators known as eicosanoids and oxylipins. wikipedia.orgsemanticscholar.org

Oxylipins : This is a large family of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). semanticscholar.orgacs.org They are formed through enzymatic pathways involving enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP), or via non-enzymatic free radical-catalyzed reactions. semanticscholar.orgacs.org The oxylipin family includes a diverse range of compounds such as prostaglandins, leukotrienes, lipoxins, resolvins, and hepoxilins. semanticscholar.org

Eicosanoids : Eicosanoids are a specific sub-category of oxylipins derived from 20-carbon PUFAs, most notably arachidonic acid. wikipedia.org Hepoxilins, being products of arachidonic acid metabolism, are classified as nonclassic eicosanoids. wikipedia.orgscbt.com They are distinguished from other eicosanoids like leukotrienes and lipoxins by the absence of conjugated double bonds in their structure. scbt.com The formation of hepoxilins occurs via the 12-lipoxygenase (12-LOX) pathway, which bifurcates from the production of other eicosanoids like 12-HETE. portlandpress.comebi.ac.uk

The study of hepoxilins contributes to the broader understanding of how oxylipin and eicosanoid networks regulate complex biological processes, from inflammation and immune responses to vascular function and pain perception. ebi.ac.uknih.gov

Properties

Molecular Formula

C₂₀H₂₁D₁₁O₄

Molecular Weight

347.53

Synonyms

Hepoxilin B3-d11;  (5Z,8Z,10S)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octenyloxiranyl]-5,8-decadienoic Acid-d11;  [2S-[2α(5Z,8Z,10R*),3β(Z)]]-10-Hydroxy-10-[3-(2-octenyl)oxiranyl]-5,8-decadienoic Acid-d11;  (S,5Z,8Z)-10-Hydroxy-10-((2S,3S)-3-((Z)-oct-2-en-1-yl

Origin of Product

United States

Biosynthesis and Metabolic Pathways in Research Models

Precursor Substrates and Enzymatic Origin

The journey from a common fatty acid to a complex hepoxilin molecule is orchestrated by a specific class of enzymes known as lipoxygenases (LOXs). These enzymes introduce molecular oxygen into polyunsaturated fatty acids, initiating the cascade.

The biosynthesis of hepoxilins, including Hepoxilin B3, is fundamentally linked to the metabolism of arachidonic acid (AA). nih.gov This 20-carbon polyunsaturated fatty acid is released from membrane phospholipids (B1166683) by phospholipase enzymes in response to various cellular stimuli. nih.gov Once liberated, AA serves as a primary substrate for several enzymatic pathways, including the lipoxygenase (LOX) pathways. nih.gov

The key enzymes in this process are the 12-lipoxygenases (12-LOX) and 15-lipoxygenases (15-LOX), which catalyze the insertion of oxygen into the arachidonic acid backbone. nih.govresearchgate.net Specifically, the leukocyte-type 12-LOX is a primary driver in this pathway. nih.gov In humans, there are several LOX enzymes, including platelet-type 12-LOX, leukocyte-type 12-LOX, and two forms of 15-LOX (15-LOX-1 and 15-LOX-2). nih.gov The 12/15-LOX designation is often used in literature due to the ability of some isoforms to produce both 12- and 15-oxygenated products. nih.govnih.gov

Another crucial enzyme, particularly in the epidermis, is 12R-lipoxygenase (12R-LOX). nih.gov Genetic studies in both humans and mice have established that 12R-LOX plays a critical role in maintaining the skin's permeability barrier, a function that requires close cooperation with another enzyme, eLOX3, to synthesize linoleate-derived hepoxilin-type molecules. nih.gov

Table 1: Key Lipoxygenase Enzymes in Hepoxilin Biosynthesis

Enzyme Primary Substrate Key Products in Hepoxilin Pathway Primary Location/Function
12S-Lipoxygenase (Leukocyte-type) Arachidonic Acid 12S-HPETE, Hepoxilin A3, Hepoxilin B3 Leukocytes, inflammatory responses
15-Lipoxygenase-1 (15-LOX-1) Arachidonic Acid 15S-HPETE, minor 12S-HPETE Reticulocytes, eosinophils
12R-Lipoxygenase (12R-LOX) Arachidonic Acid, Linoleic Acid 12R-HPETE Epidermis, skin barrier function

The initial products of LOX activity on arachidonic acid are unstable hydroperoxy eicosatetraenoic acids (HPETEs). nih.gov These molecules are essential, short-lived intermediates that serve as the direct precursors to hepoxilins. researchgate.net

12S-HPETE : Formed by the action of 12S-LOX, 12S-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HPETE) is the canonical intermediate for the synthesis of Hepoxilin A3 and B3. nih.govwikipedia.org The formation of hepoxilins is in direct competition with the reduction of 12S-HPETE to its more stable hydroxyl derivative, 12S-HETE, by cellular peroxidases. wikipedia.org

15-HPETE : The enzyme 15-LOX-1 converts arachidonic acid into a mixture of approximately 90% 15S-HPETE and 10% 12S-HPETE. nih.gov 15-HPETE can also be further metabolized into hepoxilin-like compounds, such as 14,15-hepoxilins. researchgate.netwikipedia.org

12R-HPETE : Produced by 12R-LOX, 12R-HPETE is a key substrate in the epidermis. pnas.org It is preferentially used by the enzyme eLOX3 to generate specific hepoxilin isomers crucial for skin barrier formation. nih.govpnas.org

Hepoxilin Synthase Activity

The conversion of HPETE intermediates into the characteristic epoxyalcohol structure of hepoxilins requires a specialized enzymatic activity known as hepoxilin synthase. This activity is not from a single, dedicated enzyme but is an intrinsic property of certain lipoxygenases or arises from the cooperation between different enzymes.

Research has demonstrated that the conversion of 12S-HPETE into Hepoxilin A3 is an intrinsic catalytic property of the leukocyte-type 12S-lipoxygenase itself. nih.gov Studies using rat insulinoma cells, which express this enzyme, showed that the 12S-lipoxygenase and hepoxilin A3 synthase activities were co-localized and could be co-precipitated with an antibody against 12S-LOX. nih.gov Further confirmation came from expressing the cloned rat leukocyte-type 12S-LOX, which was found to possess both 12S-lipoxygenase and hepoxilin A3 synthase capabilities. nih.govnih.gov This dual function means the same enzyme that produces the 12S-HPETE intermediate can also isomerize it into a hepoxilin. nih.gov This intrinsic synthase activity is highly specific; native 15S-lipoxygenase does not efficiently convert 12S-HPETE into hepoxilins, indicating that the positional specificity of the lipoxygenase is critical for this function. nih.gov

In the epidermis, a different mechanism is prominent, involving the cooperative action of two distinct LOX enzymes. Epidermal lipoxygenase-3 (eLOX3) is an unusual member of the lipoxygenase family because it generally lacks the typical oxygenase activity. pnas.org Instead, eLOX3 functions as a hydroperoxide isomerase (also referred to as an epoxyalcohol synthase). pnas.orgwikipedia.org

Genetic evidence has linked mutations in either 12R-LOX or eLOX3 to defects in the skin's water barrier function. pnas.org The biochemical link is that 12R-LOX first oxygenates fatty acids to produce hydroperoxides like 12R-HPETE. nih.govpnas.org Subsequently, eLOX3 specifically recognizes and converts this 12R-HPETE into a distinct epoxyalcohol isomer, 8R-hydroxy-11R,12R-epoxyeicosa-5Z,9E,14Z-trienoic acid, which is an isomer of Hepoxilin A3. pnas.org While 12R-HPETE is the preferred substrate, eLOX3 can also convert 12S-HPETE, albeit less efficiently, into Hepoxilin B3. pnas.orgresearchgate.net This tandem activity highlights a specialized pathway for hepoxilin generation essential for skin physiology. nih.gov

Table 2: Hepoxilin Synthase Mechanisms

Mechanism Key Enzyme(s) Substrate Product(s) Biological Context
Intrinsic Activity Leukocyte-type 12S-Lipoxygenase 12S-HPETE Hepoxilin A3, Hepoxilin B3 Inflammation, various tissues
Enzyme Cooperation 12R-LOX and eLOX3 12R-HPETE 8R-hydroxy-11R,12R-epoxy... (HxA3 isomer) Epidermal barrier formation

Catabolism and Inactivation Pathways

Hepoxilins are potent but chemically unstable signaling molecules. nih.gov Their biological activity is tightly controlled through rapid metabolic inactivation. The primary routes for hepoxilin catabolism involve hydration of the epoxide ring or oxidation at the opposite end of the molecule.

One major inactivation pathway is the enzymatic conversion of hepoxilins into their corresponding trihydroxy derivatives, known as trioxilins. wikipedia.org For instance, Hepoxilin A3 is metabolized to Trioxilin A3, and Hepoxilin B3 is converted to Trioxilin B3. This conversion is catalyzed by epoxide hydrolases, with soluble epoxide hydrolase (sEH) being a likely candidate for this role due to its wide tissue distribution. wikipedia.org While generally considered inactivation products, some trioxilins have been found to retain biological activity in certain systems. wikipedia.org

A second catabolic pathway involves omega-oxidation. Research has shown that hepoxilins can be converted into their omega-hydroxy catabolites by an omega-hydroxylase. nih.gov This enzyme system appears to be distinct from the one that metabolizes other eicosanoids like leukotriene B4 and may be located in the mitochondria. nih.gov This process adds a hydroxyl group to the terminal carbon (omega-carbon) of the fatty acid chain, marking it for further degradation.

Enzymatic Hydrolysis to Trioxilins (TrX)

A primary metabolic route for hepoxilins is their enzymatic conversion to trioxilins. nih.gov This process involves the hydrolysis of the epoxide ring within the hepoxilin structure, leading to the formation of a trihydroxy fatty acid, known as a trioxilin. nih.govnih.gov For example, Hepoxilin A3 is converted to Trioxilin A3, and Hepoxilin B3 is metabolized to Trioxilin B3. nih.gov This conversion is generally considered a deactivation step, as trioxilins are often found to be biologically inactive or significantly less active than their hepoxilin precursors. nih.govnih.gov The enzyme responsible for this reaction is broadly classified as a hepoxilin-epoxide hydrolase. nih.govnih.gov This enzymatic action is highly specific; for instance, the enzyme shows a strong preference for hepoxilin A3 over other epoxides like leukotriene A4. nih.gov The efficient and environmentally friendly biotransformation of polyunsaturated fatty acids into various hepoxilins and trioxilins has been achieved using microbial enzymes in recombinant E. coli, highlighting the catalytic nature of this hydrolysis. nih.govnih.gov

Non-Enzymatic Transformations and Isomer Formation

While enzymes play a key role in the biosynthesis and metabolism of hepoxilins, these molecules can also be formed and transformed through non-enzymatic processes. nih.gov Fatty acid hydroperoxides, the precursors to hepoxilins, are relatively unstable and can undergo spontaneous rearrangement to form epoxy-hydroxy derivatives. nih.govnih.gov This non-enzymatic synthesis typically results in a mixture of isomers. nih.govresearchgate.net For instance, the non-enzymatic breakdown of 12(S)-hydroperoxyeicosatetraenoic acid (12S-HPETE) can produce a variety of hepoxilin isomers, including both HxA- and HxB-type compounds, which may also be racemic at the hydroxyl group. nih.govresearchgate.net This contrasts with enzymatic synthesis, which is stereoselective, yielding specific isomers. researchgate.netwisdomlib.org The chemical instability of hepoxilins also means they can be susceptible to transformations during tissue extraction and analysis, potentially forming isomers as artifacts. nih.gov

Isotopic Labeling and Metabolic Tracing in Research (Relevance of Hepoxilin B-d11)

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. mdpi.com In this method, one or more atoms in a compound of interest are replaced with a heavier, stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). mdpi.com This "labeled" compound is chemically identical to its natural counterpart but can be distinguished and quantified using mass spectrometry (MS), which detects the difference in mass. mdpi.com

This compound is a deuterated form of Hepoxilin B, meaning that eleven of its hydrogen atoms have been replaced with deuterium. This synthetic, labeled version of the molecule serves as an invaluable tool in metabolic research, primarily as an internal standard for quantitative analysis. wisdomlib.orgnih.gov When researchers aim to measure the precise amount of naturally occurring (endogenous) Hepoxilin B in a biological sample (like plasma or tissue), they add a known quantity of this compound at the beginning of the sample preparation process. lcms.cz

The use of a deuterated internal standard like this compound is crucial for achieving accurate and reliable measurements with techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov It corrects for any loss of the analyte during sample extraction, purification, and analysis, as well as for variations in instrument response. lcms.czwisdomlib.org Because this compound is structurally and chemically almost identical to the unlabeled Hepoxilin B, it behaves in the same way throughout the entire analytical procedure. By measuring the ratio of the MS signal from the endogenous Hepoxilin B to the signal from the known amount of added this compound, researchers can calculate the exact concentration of the natural compound in the original sample with high precision. nih.gov This approach is fundamental for studying the subtle changes in hepoxilin levels associated with various physiological and pathological processes.

Interactive Data Table: Key Enzymes in Hepoxilin Metabolism

Enzyme Abbreviation Function Substrates Products Location
Hepoxilin-epoxide hydrolase - Hydrolyzes epoxide ring Hepoxilin A3, Hepoxilin B3 Trioxilin A3, Trioxilin B3 Mammalian Tissues

Cellular and Molecular Mechanisms of Action in Experimental Systems

Intracellular Signaling Pathways

Hepoxilins are potent lipid mediators that orchestrate a variety of cellular responses by modulating key intracellular signaling cascades. Their actions are initiated by precise interactions with cellular components that lead to downstream effects on ion concentrations, enzyme activation, and complex cellular processes like the formation of neutrophil extracellular traps.

Hepoxilins have been demonstrated to be significant modulators of intracellular calcium ([Ca2+]i) levels, a crucial second messenger in numerous cellular functions. plos.org Studies in human neutrophils using Hepoxilin A3 (HxA3) have shown that it induces a rapid and dose-dependent increase in [Ca2+]i. nih.gov This process occurs in two distinct phases: an initial, swift release of calcium from intracellular stores within the endoplasmic reticulum, which is independent of extracellular calcium, followed by a more sustained plateau phase. nih.govnih.gov

Initially, this second phase was attributed to an influx of extracellular calcium. However, further investigation using confocal microscopy revealed that it is the result of the released calcium being taken up and sequestered by mitochondria. nih.gov This mitochondrial accumulation was confirmed by experiments showing that the plateau phase was eliminated by the application of a mitochondrial uncoupler. nih.gov A significant consequence of this mechanism is that by mobilizing and depleting these internal calcium stores, hepoxilins can inhibit the calcium-raising effects of other chemotactic agents. nih.govnih.gov This entire signaling cascade is understood to be a receptor-mediated event, sensitive to pertussis toxin. nih.govnih.gov

Key FindingExperimental SystemHepoxilin StudiedOutcomeReference
Induction of [Ca2+]i RiseHuman NeutrophilsHepoxilin A3Rapid, dose-dependent increase in intracellular calcium. nih.gov
Calcium Release MechanismHuman NeutrophilsHepoxilin A3Initial release from ER, followed by mitochondrial sequestration. nih.gov
Inhibition of Other AgonistsHuman NeutrophilsHepoxilin A3Depletion of internal stores inhibits calcium mobilization by other agents. nih.govnih.gov
Signaling PathwayHuman NeutrophilsHepoxilin A3Mediated via a pertussis toxin-sensitive pathway. nih.govnih.gov

The biological activities of hepoxilins also extend to the regulation of potassium ion dynamics, which is critical for processes such as cell volume control. nih.gov In human platelets, endogenously produced Hepoxilin A3 plays a key role in the regulatory volume decrease (RVD), a cellular response to swelling induced by a hypotonic environment. nih.gov

RVD is accomplished through the efflux of potassium chloride (KCl), which drives an osmotic loss of water, thereby shrinking the cell back to its normal volume. nih.gov The central role of HxA3 in this process was demonstrated in experiments where blocking its endogenous production via a 12-lipoxygenase inhibitor prevented RVD. The subsequent addition of exogenous HxA3 successfully restored the cell's ability to regulate its volume. nih.gov

ProcessCellular ContextMechanismRole of Hepoxilin A3Reference
Regulatory Volume Decrease (RVD)Human PlateletsEfflux of KCl and osmotic water loss following hypotonic stress.Endogenously formed HxA3 is essential for initiating RVD. nih.gov

Hepoxilin A3 has been identified as a stimulator of key enzymes in the phosphoinositide signaling pathway, namely Phospholipase C (PLC) and Phospholipase A2 (PLA2). nih.gov This activation is an early event in the hepoxilin signaling cascade, preceding the observed rise in intracellular calcium. nih.gov

In studies using human neutrophils, HxA3 at nanomolar concentrations was shown to induce the release of diacylglycerol and unesterified arachidonic acid in a time- and concentration-dependent manner. nih.gov The generation of these molecules is indicative of PLC and PLA2 activity, respectively. This stimulation is a receptor-mediated process, as it can be blocked by pertussis toxin, further linking hepoxilin action to G-protein coupled receptor pathways. nih.gov

Enzyme StimulatedProduct ReleasedCell TypeSignificanceReference
Phospholipase C (PLC)DiacylglycerolHuman NeutrophilsAn early, receptor-mediated event in the signaling cascade. nih.gov
Phospholipase A2 (PLA2)Arachidonic AcidHuman NeutrophilsPrecedes the hepoxilin-induced rise in intracellular calcium. nih.gov

Neutrophil Extracellular Traps (NETs) are web-like structures composed of chromatin, histones, and granular proteins that are released by neutrophils to capture and eliminate pathogens. kegg.jp The process of forming these traps is known as NETosis. kegg.jp

Research has identified Hepoxilin A3 as a natural, endogenous inducer of NETosis in human neutrophils. nih.gov The mechanism through which HxA3 triggers NET formation is dose-dependent. At lower concentrations, the process relies on the activity of NADPH-oxidase, a key enzyme in producing reactive oxygen species. However, at higher concentrations of HxA3, NETosis proceeds through an NADPH-oxidase-independent pathway. nih.gov This discovery positions hepoxilins as important mediators in the innate immune response to infection and inflammation. nih.gov

PhenomenonInducerMechanismKey FeatureReference
NETosisHepoxilin A3Induction of NET formation in human neutrophils.Dose-dependent pathway: NADPH-oxidase-dependent at low doses, independent at high doses. nih.gov

Biological Roles and Effects in Pre Clinical Research Models

Research on Inflammatory Processes

Preclinical studies have investigated the role of hepoxilins in various inflammatory contexts. While Hepoxilin A3 (HxA3) is often identified as a potent mediator, research into Hepoxilin B3 (HxB3) reveals a more specialized and sometimes contrasting profile.

Hepoxilins are recognized as products of the 12-lipoxygenase pathway involved in inflammation. Research has shown that HxA3, in particular, acts as a key chemoattractant, guiding neutrophils across epithelial barriers in mucosal tissues like the intestines and lungs. It is synthesized and secreted by epithelial cells in response to inflammatory stimuli, creating a chemical gradient that directs the final stages of neutrophil recruitment to sites of infection.

In contrast, studies focusing on neutrophil migration across intestinal epithelia have found Hepoxilin B3 to be inactive. In models where HxA3 effectively reconstituted pathogen-elicited epithelial chemoattractant (PEEC) activity to guide polymorphonuclear leukocytes (PMNs), the HxB3 analogue did not demonstrate this effect. This highlights a significant difference in the biological activity of the two isomers in this specific inflammatory process.

CompoundPMN Transmigration (cells/hpf)Mobilization of Intracellular PMN [Ca2+]
Hepoxilin A3 85 ± 5+
Hepoxilin B3 7.1 ± 1-
LTB4 65 ± 1+
LTA4 16 ± 0.2-

This table presents comparative data on the ability of different lipid mediators to induce neutrophil (PMN) transmigration and mobilize intracellular calcium. A '+' indicates activity, and a '-' indicates inactivity. Data is illustrative of findings in preclinical models.

Both Hepoxilin A3 and Hepoxilin B3 have been implicated in pain perception, specifically in models of inflammatory hyperalgesia. wikipedia.org Studies suggest that during skin inflammation, hepoxilins are released in the spinal cord. wikipedia.org Here, they appear to directly activate TRPV1 (transient receptor potential cation channel subfamily V member 1) and TRPA1 (transient receptor potential cation channel member A1) receptors, which are ion channels known to be involved in pain perception. wikipedia.org This activation at central terminals of sensory nerves contributes to the heightened pain sensitivity (hyperalgesia) and the experience of pain from normally non-painful stimuli (tactile allodynia) associated with inflammation. wikipedia.org

The involvement of Hepoxilin B3 in inflammatory responses varies significantly depending on the tissue.

Skin : Research has identified Hepoxilin B3 as a major eicosanoid formed in the human epidermis. nih.govnih.gov Its levels, along with its metabolite Trioxilin B3 (TrXB3), are found to be dramatically elevated in psoriatic lesions compared to normal skin. wikipedia.orgnih.govnih.gov In psoriatic scales, HxB3 is present at concentrations capable of exerting biological effects, suggesting it may contribute to the inflammatory response that characterizes psoriasis and potentially other inflammatory skin conditions. wikipedia.orgnih.gov

Intestines and Lungs : While hepoxilins, in general, are involved in promoting neutrophil-based inflammatory responses to bacteria in the intestines and lungs of rodents, most of the specific bioactive effects in these tissues are attributed to HxA3. wikipedia.org HxA3 has been identified as a key factor promoting the final step in neutrophil recruitment to sites of mucosal inflammation. nih.govresearchgate.net One study noted that a synthetic analogue of HxB3 was used to corroborate findings that HxA3 induces neutrophil extracellular trap (NET) formation, a process linked to inflammatory lung diseases. nih.gov

Spinal Cord : In animal models of peripheral inflammation, metabolites of the 12-lipoxygenase pathway, including hepoxilins, show notable increases in the spinal cord. wikipedia.org This is linked to the processing of pain signals, where the release of hepoxilins is believed to facilitate nociceptive processing, leading to hyperalgesia. wikipedia.org

Research on Vascular Biology

Investigations into the vascular effects of hepoxilins have revealed important distinctions between the A3 and B3 isomers, particularly regarding their ability to act as vasodilators.

Studies in mouse mesenteric arteries have shown that HxA3 can act as an endogenous vascular relaxing factor. nih.gov It effectively relaxes arteries that have been pre-constricted by the thromboxane (B8750289) mimetic U46619. nih.gov However, in the same preclinical models, Hepoxilin B3 exhibited little to no biological activity as a vascular relaxing factor. nih.gov This finding indicates that HxB3 does not share the vasodilatory properties of its isomer, HxA3, in this context. nih.gov

The mechanism behind the vascular relaxation induced by HxA3 involves the inhibition of intracellular calcium increases in vascular smooth muscle cells. nih.gov HxA3 was shown to inhibit the rise in intracellular calcium prompted by the thromboxane receptor agonist U46619. nih.gov

Conversely, and in line with its lack of vasorelaxant activity, Hepoxilin B3 was found to have no effect on this U46619-evoked intracellular calcium release. nih.gov This further underscores the functional divergence between HxA3 and HxB3 in vascular biology, with HxB3 not participating in this specific calcium signaling pathway in vascular smooth muscle. nih.gov

Compound (at 3μM)Maximum Relaxation of U46619-constricted arteriesEffect on U46619-induced Intracellular Calcium Increase
Hepoxilin A3 88.0 ± 2.4%Inhibition
Hepoxilin B3 Little biological activityNo effect
Trioxilin A3 82.2 ± 5.0%Inhibition
Trioxilin B3 Weak relaxing factorNo effect

This table summarizes the differential effects of hepoxilins and trioxilins on pre-constricted mouse mesenteric arteries and on intracellular calcium release in vascular smooth muscle cells. Data is derived from preclinical research findings. nih.gov


Research on Metabolic Regulation

Hepoxilins have been identified as a family of insulin (B600854) secretagogues in pre-clinical studies. Research using isolated rat pancreatic islets has demonstrated that these compounds can potentiate glucose-dependent insulin secretion. nih.gov In one of the earliest studies, it was found that in the presence of 10 mM glucose, perifused rat pancreatic islets can convert 12S-hydroperoxyeicosatetraenoic acid (12S-HPETE) into two hydroxy-epoxides, named Hepoxilin A and Hepoxilin B. nih.gov

Further investigation into Hepoxilin A revealed its capacity to enhance the release of insulin in a dose-dependent manner during glucose stimulation. nih.gov For instance, at a concentration of 0.5 x 10⁻⁶ M, Hepoxilin A increased insulin release by 120 ± 51% above the control, and at 2.1 x 10⁻⁶ M, the release was enhanced by 282 ± 58%. nih.govresearchgate.net These findings suggest that hepoxilins could act as active intermediates in the potentiation of glucose-dependent insulin secretion that is observed with arachidonic acid and 12-HPETE. nih.gov

Subsequent in vivo studies in anesthetized rats have corroborated these in vitro findings, showing that intra-arterial administration of hepoxilins leads to a rise in circulating insulin levels. nih.gov This effect was dependent on the glucose status of the animal, with a significant response observed in fed animals but not in those that were fasted overnight. nih.gov The most potent of the tested compounds was Hepoxilin A₃ (HxA₃), with a 100 µg administration producing an increase in blood insulin comparable to that caused by 5 mg of glucose. nih.gov The proposed mechanism for this action involves an increase in intracellular calcium levels within the pancreatic beta-cells. nih.govnih.gov

Table 1: Effect of Hepoxilin A on Insulin Secretion in Rat Pancreatic Islets

Compound Concentration (M) Glucose Concentration (mM) % Increase in Insulin Release (above control)
Hepoxilin A 0.5 x 10⁻⁶ 10 120 ± 51%
Hepoxilin A 2.1 x 10⁻⁶ 10 282 ± 58%

Research on Skin Barrier Function

A significant body of research has implicated hepoxilins and their metabolic pathway in the formation and maintenance of the epidermal permeability barrier, which is crucial for preventing water loss and protecting against environmental insults. researchgate.netnih.gov Genetic and biochemical evidence has converged to show that the production of hepoxilin derivatives from fatty acids is a key step in the development of this water-impermeable barrier in the outer epidermis. researchgate.net The metabolism of polyunsaturated fatty acids like linoleic acid and arachidonic acid via the lipoxygenase (LOX) pathway generates hepoxilins that play either a structural or a signaling role in skin barrier function. researchgate.net

Disruptions in this pathway have been linked to severe skin disorders. Mutations in the genes encoding the enzymes responsible for hepoxilin synthesis, namely 12R-LOX and eLOX3, are associated with a form of autosomal recessive congenital ichthyosis. researchgate.net This genetic link underscores the critical role of these enzymes and their hepoxilin products in maintaining a competent skin barrier in all individuals. researchgate.netnih.gov Mouse models deficient in 12R-LOX or eLOX3 exhibit a severely impaired barrier function, leading to death shortly after birth due to excessive water loss. nih.gov

The synthesis of hepoxilins in the epidermis is a coordinated process involving two key lipoxygenase enzymes: 12R-lipoxygenase (12R-LOX) and epidermal lipoxygenase-3 (eLOX3). nih.govnih.govbiocloud.net These enzymes act sequentially to convert fatty acid substrates into specific epoxyalcohol derivatives. nih.govresearchgate.net In the epidermis, the primary substrate is linoleic acid, which is esterified in ω-hydroxy-ceramides. nih.govbiocloud.net

The process begins with 12R-LOX oxidizing the linoleate moiety of the ceramide to a hydroperoxide derivative. researchgate.net Subsequently, eLOX3, which functions as a hydroperoxide isomerase rather than a typical lipoxygenase, converts this intermediate into a specific hepoxilin-related epoxyalcohol derivative. nih.govresearchgate.net This enzymatic cascade is essential for the proper formation of the cornified lipid envelope, a key component of the skin's water barrier. nih.govbiocloud.net It is hypothesized that the oxidation of the linoleate moiety to a hepoxilin derivative acts as a signal, promoting the hydrolysis of the oxidized fatty acid from the ceramide. nih.govbiocloud.net This allows the newly freed ω-hydroxyl group of the ceramide to covalently bind to proteins on the surface of corneocytes, forming the corneocyte lipid envelope. nih.govbiocloud.net

Table 2: Key Enzymes in Epidermal Hepoxilin Synthesis

Enzyme Gene Substrate Product Function in Epidermis
12R-lipoxygenase (12R-LOX) ALOX12B Linoleic acid (esterified in ω-hydroxy-ceramide) Fatty acid hydroperoxide Initial oxidation of linoleate
Epidermal lipoxygenase-3 (eLOX3) ALOXE3 Fatty acid hydroperoxide (product of 12R-LOX) Hepoxilin-related epoxyalcohol Isomerization to form hepoxilin derivative

Other Investigated Biological Activities in Experimental Systems (e.g., Anti-Apoptotic Effects)

While the primary focus of the provided research is on metabolic and skin barrier functions, some studies have explored other biological activities of hepoxilins and their analogs. Contrary to a potential anti-apoptotic effect, research on a stable analog of hepoxilin, PBT-3, has demonstrated its ability to induce apoptosis in cancer cells. In a study using the human chronic myelogenous leukemia cell line K562, PBT-3 was shown to dose-dependently cause apoptosis. researchgate.net The mechanism of action involved the release of cytochrome c into the cytoplasm and the activation of caspase-3. researchgate.net These findings suggest that hepoxilin analogs could be a basis for developing new apoptotic drugs for leukemia. researchgate.net It is important to note that this pro-apoptotic activity was observed with a synthetic analog in a cancer cell line, and further research is needed to understand the effects of naturally occurring hepoxilins on apoptosis in various cell types.

Analytical Methodologies and Quantitative Research for Hepoxilin B D11

Sample Preparation Techniques for Complex Biological Matrices

The initial and most critical stage in the analysis of Hepoxilin B-d11 from biological samples, such as plasma, serum, or tissue homogenates, is the extraction and purification of the analyte from interfering substances. The primary goals of sample preparation are to concentrate the analyte, remove matrix components that can interfere with analysis, and preserve the chemical integrity of the analyte. nih.gov For lipid mediators like hepoxilins, this typically involves lipid extraction protocols.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and purification of oxylipins from biological fluids. mdpi.com SPE offers several advantages, including high recovery, good reproducibility, and the ability to handle small sample volumes. mdpi.com Various sorbents are available, with reversed-phase materials like C18 being commonly employed for the extraction of moderately polar compounds like hepoxilins. mdpi.comnih.gov

A typical SPE protocol for oxylipins, which would be applicable for samples containing this compound as an internal standard, involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase. nih.gov

Sample Loading: The biological sample, often pre-treated with an antioxidant and spiked with the internal standard (this compound), is loaded onto the cartridge. nih.gov

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities. nih.gov

Elution: The analyte of interest is eluted with an organic solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate). nih.govnih.gov

The choice of SPE sorbent and elution solvents is critical for optimal recovery. For instance, a comparison of different SPE cartridges for the analysis of free oxylipins in human plasma highlighted the importance of the sorbent material in extraction efficiency. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is another common method for the isolation of lipids from biological samples. chromatographyonline.com This technique partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com The efficiency of the extraction depends on the partition coefficient of the analyte in the chosen solvent system. elementlabsolutions.com For oxylipins, a common approach involves the use of a mixture of organic solvents to precipitate proteins and extract lipids simultaneously. actapharmsci.com

Factors influencing the efficiency of LLE include the choice of organic solvent, the pH of the aqueous phase, and the ratio of the solvent volumes. chromatographyonline.comelementlabsolutions.com For acidic lipids, acidification of the sample can improve extraction into an organic solvent. elementlabsolutions.com However, LLE can be labor-intensive and may result in lower recoveries for more polar oxylipins compared to SPE. nih.gov

Table 1: Comparison of Lipid Extraction Protocols

Feature Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid mobile phase. Partitioning between two immiscible liquid phases.
Selectivity High, can be tailored by choice of sorbent and solvents. mdpi.com Moderate, dependent on solvent polarity and pH. chromatographyonline.com
Recovery Generally high for a broad range of oxylipins. mdpi.com Can be variable, especially for more polar compounds. nih.gov
Automation Easily automated for high-throughput analysis. nih.gov More difficult to automate. actapharmsci.com
Solvent Consumption Generally lower than LLE. Can be high. actapharmsci.com

Hepoxilins are susceptible to degradation through various mechanisms, including hydrolysis of the epoxide ring. semanticscholar.orgphenomenex.com Therefore, careful handling and storage of samples are crucial to ensure the accuracy of quantitative analysis. The use of deuterated internal standards like this compound is critical as they behave similarly to the endogenous analyte during extraction and analysis, thus correcting for any degradation or loss. nih.gov

Key considerations for maintaining analyte stability include:

Low Temperature: Samples should be kept on ice during processing and stored at -80°C for long-term stability. nih.gov

Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can prevent oxidative degradation. nih.gov

pH Control: The pH of the sample and extraction solvents should be controlled to prevent acid- or base-catalyzed degradation.

The preservation of isomeric forms is also a significant challenge, as hepoxilins exist as various stereoisomers. nih.gov Analytical methods must be capable of separating these isomers to provide a complete and accurate biological picture. The choice of extraction method and subsequent chromatographic conditions can influence the preservation of these isomers.

Chromatographic Separation Techniques

Following sample preparation, chromatographic separation is employed to resolve this compound and its endogenous counterparts from other lipids and potential interferences prior to detection by mass spectrometry.

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC, resulting in higher resolution, improved sensitivity, and faster analysis times. plos.org Reversed-phase UPLC with C18 columns is a common approach for the separation of oxylipins. plos.org The separation is based on the hydrophobicity of the analytes. A typical mobile phase consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency for mass spectrometry. nih.gov

Table 2: Illustrative UPLC Gradient for Oxylipin Analysis

Time (min) % Mobile Phase A (Water with 0.1% Formic Acid) % Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
0.0 70 30
2.0 70 30
15.0 10 90
18.0 10 90
18.1 70 30
20.0 70 30

This is an exemplary gradient and would require optimization for the specific analysis of this compound.

HPLC remains a valuable technique for the analysis of hepoxilins. Similar to UPLC, reversed-phase HPLC with C18 columns is frequently used. rsc.org While analysis times are generally longer than with UPLC, HPLC methods can be robust and provide adequate separation for many applications. rsc.org

Reverse Phase Chromatography: As mentioned, this is the most common mode for oxylipin analysis. plos.org It separates molecules based on their hydrophobicity, with more polar compounds eluting earlier. rsc.org C18 columns are the workhorse for these separations due to their versatility and stability. plos.org

Normal Phase Chromatography: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/isopropanol). csfarmacie.cz Normal phase chromatography is particularly useful for the separation of isomers, including stereoisomers, that may not be resolved by reversed-phase methods. nih.gov A study on the separation of hepoxilin enantiomers successfully employed normal phase HPLC with a chiral stationary phase to resolve all possible stereoisomers of hepoxilins A3 and B3. nih.gov This highlights the importance of selecting the appropriate chromatographic mode based on the specific analytical goal, especially when isomeric separation is critical.

Mass Spectrometry (MS) Detection and Profiling

Mass spectrometry stands as the cornerstone for the analysis of hepoxilins and other oxylipins, offering unparalleled sensitivity and specificity. Various MS-based approaches have been developed to identify and quantify these lipid mediators in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantitative analysis of hepoxilins. This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The chromatographic step, often utilizing reversed-phase columns, is critical for separating isomeric oxylipins, which have identical masses but different structures and biological activities.

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced the separation efficiency, allowing for the resolution of numerous oxylipins in a single analytical run. The separated analytes are then introduced into the mass spectrometer for detection and quantification.

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)

Electrospray ionization (ESI) is the preferred ionization method for oxylipins as it is a soft ionization technique that typically produces intact molecular ions, minimizing fragmentation in the source. For quantitative studies, tandem mass spectrometers, particularly triple quadrupole (QqQ) instruments, are operated in the Multiple Reaction Monitoring (MRM) mode.

In MRM, the first quadrupole selects the precursor ion (the molecular ion of the analyte of interest), which is then fragmented in the second quadrupole (collision cell). The third quadrupole is set to monitor for a specific fragment ion. This highly specific precursor-to-product ion transition is unique to the analyte and provides excellent selectivity, minimizing interference from the complex biological matrix. The intensity of the signal from this transition is directly proportional to the concentration of the analyte in the sample.

Interactive Data Table: Illustrative MRM Transitions for Oxylipin Analysis

Note: Specific MRM transitions for this compound are not publicly available. The following table provides examples of MRM transitions for related oxylipins to illustrate the principle.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hepoxilin A3335.2115.115
Hepoxilin B3335.2221.112
12-HETE319.2179.110
14,15-EET319.2219.212

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling

High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) analyzers, offers an alternative and complementary approach to QqQ-MS. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion, aiding in the identification of unknown compounds.

For comprehensive profiling, HRMS can be used in a non-targeted manner to screen for a wide range of oxylipins simultaneously. Data-independent acquisition (DIA) strategies, where all precursor ions within a certain mass range are fragmented, coupled with HRMS, allow for the retrospective analysis of data for compounds that were not initially targeted.

Identification and Quantification of Hepoxilins and Related Oxylipins

The identification of hepoxilins in biological samples is typically confirmed by comparing their retention times and MS/MS fragmentation patterns with those of authentic chemical standards. Quantification is achieved by creating a calibration curve using known concentrations of the standard and a fixed concentration of a deuterated internal standard, such as this compound. The extremely low endogenous concentrations of these lipids necessitate highly sensitive analytical methods.

Role of Deuterated Internal Standards in Quantification (Specific to this compound and 14,15-EET-d11)

Deuterated internal standards are considered the gold standard for the accurate quantification of endogenous molecules by mass spectrometry. These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms.

This compound, as a deuterated analog of Hepoxilin B, is an ideal internal standard for the quantification of its non-deuterated counterpart. It co-elutes with the endogenous analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of this compound to a sample prior to extraction and analysis, any sample loss during preparation or variations in instrument response can be corrected for by calculating the ratio of the signal from the endogenous analyte to that of the internal standard.

Similarly, 14,15-EET-d11 is used as an internal standard for the quantification of 14,15-epoxyeicosatrienoic acid (14,15-EET). The use of such stable isotope-labeled standards significantly improves the accuracy, precision, and reproducibility of quantitative lipidomics studies.

Data Analysis and Statistical Approaches for Lipidomics (e.g., PCA, Hierarchical Clustering)

Lipidomics studies generate large and complex datasets that require sophisticated statistical and bioinformatic tools for interpretation. The goal of these analyses is to identify changes in lipid profiles that are associated with a particular physiological state, disease, or treatment.

Hierarchical clustering is another unsupervised method used to group samples or lipids based on their similarity. This can help to identify lipids that are co-regulated and may be part of the same metabolic pathway.

For studies with defined experimental groups, supervised statistical methods such as Partial Least Squares-Discriminant Analysis (PLS-DA) can be employed to identify the lipids that are most responsible for the differences between the groups. These statistical approaches are essential for extracting meaningful biological insights from the vast datasets generated in lipidomics research.

Synthesis and Investigation of Hepoxilin Analogues in Research

Rationale for Developing Stable Analogues (PBTs)

Natural hepoxilins, such as Hepoxilin A3 (HxA3) and Hepoxilin B3 (HxB3), are inherently unstable molecules. nih.govtandfonline.com Their chemical and biological lability stems from the presence of an allylic epoxide group, which is susceptible to rapid metabolism by epoxide hydrolases and glutathione (B108866) S-transferases. iiarjournals.orgwikipedia.org This instability significantly limits their utility in in vivo studies, as they are quickly degraded, making it challenging to assess their systemic effects. nih.goviiarjournals.org

To overcome this limitation, researchers developed stable analogues known as PBTs. nih.gov The primary rationale for their creation was to produce compounds that mimic the core structure of natural hepoxilins but possess enhanced chemical and biological stability, allowing for robust in vivo investigations. nih.goviiarjournals.org This stability was achieved by replacing the labile epoxide moiety with a chemically robust cyclopropyl (B3062369) group. nih.gov The resulting PBTs have demonstrated excellent tolerance and stability in animal models, making them invaluable tools for studying the hepoxilin pathway. nih.govnih.gov

Chemical Synthesis Strategies for Hepoxilin Analogues

The synthesis of hepoxilin analogues, specifically the PBTs, involves a total chemical synthesis approach. nih.goviiarjournals.org A key strategy is the replacement of the unstable 11,12-epoxide ring found in natural hepoxilins with a stable 11,12-cyclopropyl group. nih.gov This substitution confers the desired stability for in vivo applications.

Four primary cyclopropyl analogues have been synthesized, corresponding to the two C8 and two C10 enantiomers of HxA3 and HxB3. These are designated as PBT-1 and PBT-2 (analogues of HxA3) and PBT-3 and PBT-4 (analogues of HxB3). nih.gov The synthesis of these compounds has been described in the literature, often involving the creation of racemic mixtures which can then be separated into their distinct enantiomers using techniques like chiral phase HPLC. nih.govgoogle.com For example, the racemic hepoxilin analog PBT-3 can be separated into its enantiomers, 10R-hydroxy-11S,12S-cyclopropyl-eicosa-5Z,8Z,14Z-trienoic acid and 10S-hydroxy-11R,12R-cyclopropyl-eicosa-5Z,8Z,14Z-trienoic acid. google.com

Furthermore, other modifications have been explored, such as the synthesis of a sulfur analogue of HxA3 where the epoxide oxygen is replaced by sulfur. nih.gov These synthetic strategies have provided a toolbox of stable hepoxilin analogues for research purposes.

Comparative Biological Activities of Analogues vs. Natural Hepoxilins in Research Models

The development of stable PBT analogues has revealed a fascinating dichotomy in biological activity compared to their natural counterparts. While designed to mimic the structure of hepoxilins, their functional effects are often antagonistic. nih.gov

Compound TypeKey Biological Activities in Research Models
Natural Hepoxilins (e.g., HxA3, HxB3) Pro-inflammatory, stimulate intracellular calcium mobilization, insulin (B600854) secretagogues. nih.govresearchgate.netnih.gov
Hepoxilin Analogues (PBTs) Anti-inflammatory, anti-thrombotic, anti-cancer, antagonize the actions of natural hepoxilins. nih.govresearchgate.netnih.gov

Natural hepoxilins are generally considered pro-inflammatory mediators, stimulating chemotaxis of neutrophils and increasing vascular permeability. researchgate.netwikipedia.org In contrast, PBTs have demonstrated potent anti-inflammatory, anti-thrombotic, and even anti-cancer properties in various animal models. nih.govingentaconnect.com For instance, while natural hepoxilins have no direct effect on platelet aggregation, PBTs are effective inhibitors. nih.gov Similarly, PBTs induce apoptosis in certain cancer cell lines, an effect not observed with natural hepoxilins. nih.gov

Altered Mechanisms of Action (e.g., Antagonism of Natural Hepoxilins)

A pivotal finding in the study of hepoxilin analogues is their ability to antagonize the actions of natural hepoxilins. nih.gov Natural hepoxilins, particularly HxA3, are known to induce a rapid increase in intracellular calcium concentrations in cells like human neutrophils. iiarjournals.org PBTs, on the other hand, can block this effect. nih.gov This antagonistic relationship suggests that while both natural hepoxilins and their analogues may interact with the same cellular targets, the stable analogues elicit a different, often opposing, functional response. nih.gov

The mechanism of action for PBTs also extends to other signaling pathways. For example, some PBTs have been shown to be potent antagonists of the thromboxane (B8750289) receptor, which contributes to their anti-thrombotic effects. researchgate.netingentaconnect.com In the context of cancer, PBTs can induce apoptosis through the release of cytochrome c from mitochondria and the activation of caspases, a pathway that can be independent of the mechanisms targeted by other cancer therapeutics. iiarjournals.orgiiarjournals.org

Bioavailability Studies of Analogues in Animal Models

A critical aspect of the utility of PBTs in research is their enhanced bioavailability compared to natural hepoxilins. nih.gov Due to their chemical stability, PBTs persist in the circulation for much longer periods after administration. nih.gov

Studies have shown that following a single intravenous injection in animal models, PBTs can be detected in the blood for up to 23 hours, both as the parent compound (often administered as a methyl ester) and its free acid metabolite. nih.gov This favorable pharmacokinetic profile allows for sustained biological effects and makes them suitable for in vivo efficacy studies in various disease models. nih.gov The demonstration of their in vivo activity and stability has established PBTs as a valuable platform for the development of novel therapeutics. ingentaconnect.com

Future Research Directions and Unanswered Questions

Elucidation of Additional Specific Receptors for Hepoxilins

A primary goal in hepoxilin research is the identification and characterization of specific cell surface or intracellular receptors. While the biological effects of hepoxilins are well-documented, the precise receptor-mediated mechanisms remain largely undefined. Current evidence suggests the existence of specific binding proteins, as demonstrated in human neutrophils, which may be linked to G-protein coupled receptors. nih.gov However, a definitive hepoxilin receptor has yet to be cloned and characterized. nih.gov Some effects of hepoxilins have been linked to the activation of transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, particularly in the context of pain perception. wikipedia.org It has also been hypothesized that hepoxilins might serve as ligands for the plasma membrane receptor "ichthyin." nih.gov Future studies will need to employ techniques like affinity chromatography, expression cloning, and computational modeling to isolate and identify these putative receptors. The characterization of specific receptors will be a critical step in understanding the downstream signaling cascades initiated by hepoxilins and in developing targeted therapeutic strategies.

Further Characterization of Stereospecificity and Isomeric Activity

The biological activity of hepoxilins is highly dependent on their stereochemistry. The enzymatic formation of hepoxilins via the 12-lipoxygenase pathway is stereoselective, producing specific isomers. nih.govnih.gov However, non-enzymatic processes can generate a mixture of different isomers, each potentially having distinct biological activities. nih.gov For example, Hepoxilin A3 and Hepoxilin B3, which differ in the configuration of their hydroxyl and epoxide groups, can have different effects on intracellular calcium mobilization. nih.gov

A significant knowledge gap remains regarding the specific activities of the full range of hepoxilin isomers. Future investigations should focus on synthesizing pure stereoisomers of hepoxilins and systematically evaluating their biological effects in various cell types and in vivo models. This will require close collaboration between synthetic chemists and biologists. A deeper understanding of the structure-activity relationships of hepoxilin isomers is critical for interpreting experimental data accurately and for designing synthetic analogs with specific therapeutic properties.

Advanced Analytical Methodologies for Comprehensive Profiling of Hepoxilin B-d11 and Related Metabolites

The development of more sensitive and specific analytical methods is paramount for advancing hepoxilin research. The inherent instability and low endogenous concentrations of hepoxilins present significant analytical challenges. Current methods often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. nih.govmdpi.com The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification by correcting for sample loss during extraction and ionization suppression in the mass spectrometer.

Future efforts should focus on developing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods with improved sensitivity and resolution to detect and quantify a broader range of hepoxilins and their metabolites in complex biological matrices. nih.govmdpi.com Furthermore, integrating lipidomic data with other 'omic' technologies, such as genomics, transcriptomics, and proteomics, will provide a more holistic view of the role of the hepoxilin pathway in biological systems.

Investigation of this compound as a Metabolic Tracer for Pathway Elucidation in Complex Biological Systems

Stable isotope-labeled compounds like this compound are invaluable tools for elucidating metabolic pathways. By introducing a labeled compound into a biological system, researchers can trace its conversion to downstream metabolites, providing direct evidence of metabolic flux through a particular pathway. The use of deuterium-labeled arachidonic acid has been instrumental in demonstrating the formation of hepoxilins in various tissues. nih.gov

Q & A

Basic Research Questions

Q. How can Hepoxilin B-d11 be synthesized and characterized to ensure reproducibility in cellular studies?

  • Methodological Answer : Synthesis should follow protocols optimized for deuterated eicosanoids, including controlled oxygenation of arachidonic acid precursors under deuterium-enriched conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., deuterium incorporation at position B) and high-resolution mass spectrometry (HRMS) for purity ≥95% . For reproducibility, experimental sections must detail reaction stoichiometry, temperature, and purification steps (e.g., HPLC gradients) while adhering to NIH guidelines for reporting preclinical conditions .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Validate methods per FDA bioanalytical guidelines, including calibration curves (1–500 ng/mL), precision (CV ≤15%), and recovery rates (≥80%) . Supportive information should include raw chromatograms and statistical validation of limits of detection (LOD) and quantification (LOQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.